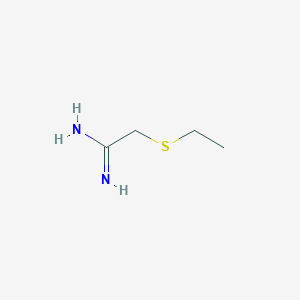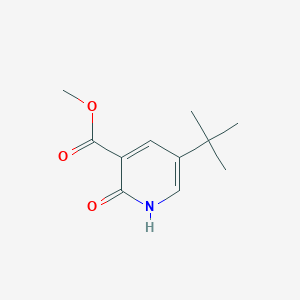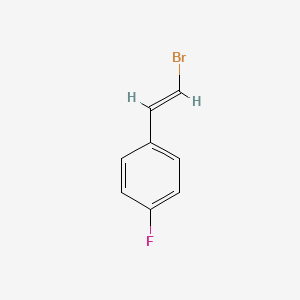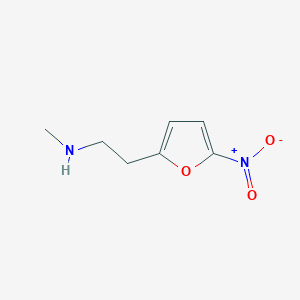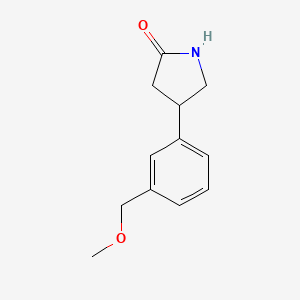
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry for the development of bioactive agents .
Métodos De Preparación
The synthesis of 4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)benzaldehyde with pyrrolidin-2-one under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. In the industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
4-(3-(Methoxymethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific methoxymethyl group, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-[3-(methoxymethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-8-9-3-2-4-10(5-9)11-6-12(14)13-7-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Clave InChI |
WRVLTDJLXBFSCR-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)C2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


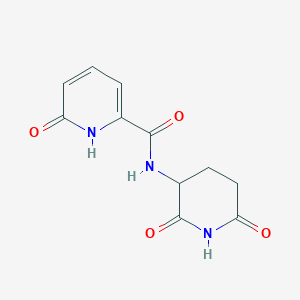



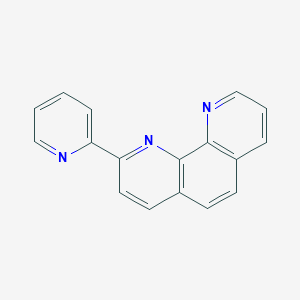
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)

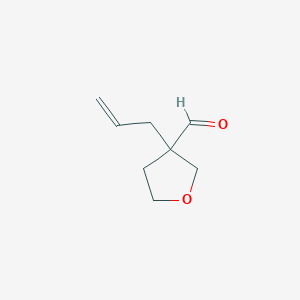
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
